Tozadenant

Description

Tozadenant is an investigational drug primarily studied for its potential use in treating Parkinson's disease. It functions as an adenosine A2A receptor antagonist, which means it blocks the action of adenosine, a neurotransmitter that can inhibit dopamine signaling in the brain. By doing so, this compound aims to enhance dopamine levels, thereby alleviating the motor symptoms associated with Parkinson's disease, such as tremors and rigidity. The drug has undergone various phases of clinical trials, including Phase III, where it was evaluated as an adjunctive treatment to levodopa, a standard medication for Parkinson's.

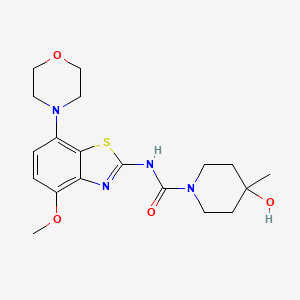

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S/c1-19(25)5-7-23(8-6-19)18(24)21-17-20-15-14(26-2)4-3-13(16(15)28-17)22-9-11-27-12-10-22/h3-4,25H,5-12H2,1-2H3,(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBRWUQWSKXMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870070-55-6 | |

| Record name | Tozadenant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870070556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tozadenant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOZADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9K857J81I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tozadenant: An In-Depth Technical Guide on a Selective Adenosine A₂A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tozadenant (SYN-115) is a potent and selective antagonist of the adenosine A₂A receptor that was investigated as a potential adjunctive therapy to levodopa for the treatment of motor fluctuations in patients with Parkinson's disease. Adenosine A₂A receptors, which are highly concentrated in the basal ganglia, modulate dopaminergic neurotransmission and have emerged as a promising non-dopaminergic target for Parkinson's disease. Preclinical studies in animal models of Parkinson's disease demonstrated the potential of this compound to improve motor function. Clinical development progressed to Phase 3 trials; however, the program was ultimately discontinued due to significant safety concerns, specifically the emergence of agranulocytosis, which in some cases led to fatal sepsis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to cardinal motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. Levodopa remains the gold standard for symptomatic treatment; however, long-term therapy is often complicated by the development of motor fluctuations and dyskinesia. This has driven the search for non-dopaminergic therapeutic strategies to improve motor control and reduce the side effects associated with chronic levodopa use.

One of the most promising non-dopaminergic targets is the adenosine A₂A receptor. These G-protein coupled receptors are densely expressed on striatopallidal neurons of the indirect pathway in the basal ganglia, where they are co-localized with dopamine D₂ receptors. Activation of A₂A receptors by endogenous adenosine antagonizes the function of D₂ receptors, thereby exacerbating motor deficits in Parkinson's disease. Consequently, blockade of A₂A receptors with a selective antagonist is hypothesized to potentiate dopaminergic signaling and improve motor function. This compound was developed as a selective A₂A receptor antagonist for this purpose.

Chemical Properties

| Property | Value |

| IUPAC Name | 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide |

| Molecular Formula | C₁₉H₂₆N₄O₄S |

| Molecular Weight | 406.5 g/mol |

| SMILES | CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O |

| Synonyms | SYN-115, RO-4494351 |

Mechanism of Action

This compound functions as a selective antagonist of the adenosine A₂A receptor. In the basal ganglia, dopamine and adenosine have opposing effects on the regulation of motor activity. Dopamine, acting through D₂ receptors on the indirect pathway, is inhibitory. Conversely, adenosine, acting through A₂A receptors, is excitatory. By blocking the A₂A receptor, this compound reduces the inhibitory output from the indirect pathway, thereby restoring a more balanced level of motor control. This is particularly relevant in the context of Parkinson's disease, where diminished dopamine levels lead to overactivity of the indirect pathway.

Caption: Adenosine A₂A receptor signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacology

In Vitro Pharmacology

This compound's affinity and selectivity for adenosine receptors were characterized through radioligand binding assays. These assays are crucial for determining the potency of a compound at its intended target and its potential for off-target effects.

Table 1: this compound Binding Affinity (Ki) at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. A₂A |

| A₂A | 4.9 - 11.5 | - |

| A₁ | 1320 | ~115 - 269 |

| A₂B | >10,000 | >870 |

| A₃ | >10,000 | >870 |

Data compiled from publicly available sources. The range for A₂A reflects values reported across different studies.

This compound demonstrates high affinity for the human adenosine A₂A receptor, with reported Ki values in the low nanomolar range. Importantly, it exhibits significant selectivity over the A₁ receptor and even greater selectivity against A₂B and A₃ receptors, indicating a favorable profile for targeted A₂A antagonism.

In Vivo Pharmacology in Animal Models of Parkinson's Disease

The efficacy of this compound in ameliorating motor symptoms of Parkinson's disease was evaluated in established animal models.

-

MPTP-Treated Primate Model: In a study utilizing MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated common marmosets, a well-established primate model of Parkinson's disease, this compound was investigated both as a monotherapy and in combination with the NR2B antagonist Radiprodil. When administered alone at clinically relevant doses, this compound demonstrated an improvement in motor disability. The combination of this compound and Radiprodil resulted in a significant increase in motor activity and a more pronounced improvement in motor disability compared to either drug alone, without inducing significant dyskinesia.

-

Rodent Models of Non-Motor Symptoms: this compound was also investigated in rat models of depression and anxiety, which are common non-motor symptoms of Parkinson's disease. In the forced swim test, this compound significantly reduced immobility time, suggesting an antidepressant-like effect. In the chronic mild stress-induced anhedonia model, this compound reversed the stress-induced depression-like state. Furthermore, in the elevated plus-maze test, this compound demonstrated anxiolytic effects, indicated by an increased time spent in the open arms of the maze.

Clinical Development

This compound underwent a clinical development program that included Phase 1, 2, and 3 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy as an adjunctive treatment for Parkinson's disease.

Pharmacokinetics

A Phase 1 study in healthy male subjects investigated the absorption, metabolism, and excretion of a single oral dose of [¹⁴C]-tozadenant. The key pharmacokinetic parameters are summarized below.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 240 mg Oral Dose)

| Parameter | Value | Unit |

| Cmax (this compound) | 1.74 | µg/mL |

| Tmax | 2 - 4 | hours |

| t₁/₂ | 12 - 20 | hours |

| AUC(₀-t) | 35.0 | h*µg/mL |

| Urinary Excretion (Unchanged) | ~11 | % of dose |

| Fecal Excretion (Unchanged) | ~12 | % of dose |

This compound was rapidly absorbed, with peak plasma concentrations reached within 2 to 4 hours. It exhibited a half-life that supports twice-daily dosing. The majority of the drug was eliminated through metabolism, with only a small fraction of the unchanged drug excreted in the urine and feces.

Phase 2b Clinical Trial (NCT01283594)

A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2b study was conducted to assess the efficacy and safety of this compound in levodopa-treated patients with Parkinson's disease experiencing motor fluctuations.

Table 3: Key Design Features of the Phase 2b Trial

| Feature | Description |

| Patient Population | Levodopa-treated PD patients with at least 2.5 hours of "off" time per day. |

| Intervention | This compound (60, 120, 180, or 240 mg twice daily) or placebo. |

| Treatment Duration | 12 weeks. |

| Primary Endpoint | Change from baseline in daily "off" time. |

| Secondary Endpoints | Change in "on" time, Unified Parkinson's Disease Rating Scale (UPDRS) scores. |

Results: The trial met its primary endpoint, demonstrating a statistically significant reduction in "off" time for the 120 mg and 180 mg twice-daily doses compared to placebo.

Table 4: Efficacy Results of the Phase 2b Trial (Change from Baseline at Week 12)

| Treatment Group | Mean Change in "Off" Time (hours/day) | p-value vs. Placebo |

| Placebo | -0.1 | - |

| This compound 120 mg BID | -1.1 | 0.0039 |

| This compound 180 mg BID | -1.2 | 0.0039 |

This compound was generally well-tolerated at the 120 mg and 180 mg doses. The most common adverse events were dyskinesia, nausea, and dizziness. The 240 mg dose was associated with a higher rate of discontinuation due to adverse events.

Phase 3 Clinical Program and Discontinuation

Based on the promising Phase 2b results, a Phase 3 clinical program was initiated. The program included the CL-05 study, a randomized, placebo-controlled trial evaluating the efficacy and safety of this compound. However, in November 2017, Acorda Therapeutics announced the discontinuation of the this compound clinical development program. This decision was based on the emergence of serious adverse events, including cases of agranulocytosis, a severe reduction in white blood cells, which led to sepsis and fatalities in some trial participants. The company concluded that the potential for these severe hematological toxicities could not be adequately managed with safety monitoring.

Experimental Protocols

This section provides detailed methodologies for key experiments typically used in the characterization of adenosine A₂A receptor antagonists like this compound.

Radioligand Binding Assay for Adenosine A₂A Receptor

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the adenosine A₂A receptor using a competitive binding assay with a radiolabeled ligand.

Tozadenant: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Research, Scientific, and Drug Development Professionals

Discontinuation Notice: The clinical development of Tozadenant was discontinued in November 2017 due to safety concerns, including cases of agranulocytosis that led to sepsis and fatalities.[1][2] This document is intended for informational and research purposes only.

Executive Summary

This compound (formerly SYN115) is a selective, orally administered antagonist of the adenosine A2A receptor. It was under investigation as an adjunctive therapy to levodopa for the treatment of "OFF" episodes in patients with Parkinson's disease. The rationale for its development was based on the high concentration of adenosine A2A receptors in the basal ganglia, where they co-localize with dopamine D2 receptors and modulate dopaminergic neurotransmission. By blocking A2A receptors, this compound was expected to potentiate D2 receptor function and improve motor control in Parkinson's disease.

Phase 2b clinical trials demonstrated that this compound, at certain doses, was effective in reducing the daily "OFF" time for patients. Pharmacokinetic studies in healthy volunteers characterized its absorption, metabolism, and excretion profile. However, the emergence of severe hematological adverse events during the Phase 3 program led to the termination of its development. This guide provides a detailed technical summary of the available pharmacokinetic and pharmacodynamic data for this compound.

Pharmacodynamics

Mechanism of Action

This compound is a selective antagonist of the adenosine A2A receptor. In the basal ganglia, A2A receptors are densely expressed in the striatum, particularly on the medium spiny neurons of the indirect pathway, where they form heteromers with dopamine D2 receptors. In Parkinson's disease, the depletion of dopamine leads to an overactivity of this indirect pathway, contributing to motor symptoms. Adenosine, acting on A2A receptors, exacerbates this by opposing the function of D2 receptors. By blocking the A2A receptor, this compound was designed to reduce the inhibitory tone of the indirect pathway, thereby enhancing dopaminergic signaling and improving motor function.[3]

Receptor Occupancy

A positron emission tomography (PET) study in rhesus monkeys using the A2A receptor radiotracer ¹⁸F-MNI-444 was conducted to determine the relationship between plasma concentrations of this compound and A2A receptor occupancy. The study found a dose-dependent increase in receptor occupancy with increasing doses of this compound. Based on pharmacokinetic modeling, it was predicted that this compound would achieve sustained A2A receptor occupancy in humans at the clinically tested doses.

| This compound Dose (in Rhesus Monkeys) | Resulting A2A Receptor Occupancy |

| 1.5 mg/kg | 47% |

| 10.5 mg/kg | 95% |

Data from a PET study in rhesus monkeys.

Clinical Efficacy (Phase 2b Study)

A Phase 2b, randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in 420 Parkinson's disease patients with motor fluctuations. The primary endpoint was the change from baseline in daily "OFF" time at 12 weeks.

| Treatment Group (twice daily) | Mean Change in "OFF" Time from Baseline (hours) | p-value vs. Placebo |

| Placebo | -0.1 | - |

| This compound 60 mg | -0.6 | Not Significant |

| This compound 120 mg | -1.1 | 0.0039 |

| This compound 180 mg | -1.2 | 0.0039 |

| This compound 240 mg | -1.0 | Not Reported |

Data from Hauser R.A., et al., The Lancet Neurology, 2014.[4]

The 120 mg and 180 mg twice-daily doses demonstrated a statistically significant reduction in "OFF" time compared to placebo.[4] The 240 mg dose was associated with a higher rate of discontinuation due to adverse events.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

A Phase 1 study in six healthy male volunteers investigated the ADME of a single 240 mg oral dose of [¹⁴C]-Tozadenant.

| Parameter | Value |

| Absorption | |

| Tmax (this compound) | ~4 hours |

| Tmax (Total Radioactivity) | ~5 hours |

| Distribution | |

| Vz/F | 1.82 L/kg |

| Metabolism | |

| Circulating Species | Unchanged this compound was the only identified species in plasma. |

| Metabolite Types | Di- and mono-hydroxylated, N/O dealkylated, and hydrated metabolites. |

| Excretion | |

| Primary Route | Feces (55.1% of dose) and Urine (30.5% of dose) |

| Unchanged Drug in Urine | 11% of dose |

| Unchanged Drug in Feces | 12% of dose |

Data from a study in healthy volunteers.

Pharmacokinetic Parameters

The following pharmacokinetic parameters were determined from the single 240 mg oral dose study in healthy volunteers.

| Parameter | This compound | Total [¹⁴C] Radioactivity |

| Cmax | 1.74 µg/mL | 2.29 µg eq/mL |

| AUC(0-t) | 35.0 hµg/mL | 43.9 hµg eq/mL |

| t1/2 | ~15 hours | Not Reported |

| CL/F | 1.40 mL/min/kg | Not Reported |

Data from a study in healthy volunteers.

Metabolism and Potential for Drug Interactions

This compound is primarily cleared through metabolism, with metabolites excreted in both urine and feces. The identified metabolic pathways include hydroxylation, N/O-dealkylation, and hydration.

The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound have not been detailed in the available literature. This information is critical for predicting potential drug-drug interactions. Without in vitro phenotyping data, it is not possible to definitively identify which CYP inhibitors or inducers would be likely to alter this compound's pharmacokinetics.

Experimental Protocols

Phase 2b Clinical Trial (NCT01283594)

-

Study Design: An international, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding trial.

-

Participants: 420 patients with Parkinson's disease treated with levodopa who experienced motor fluctuations of at least 2.5 hours of "OFF" time per day.

-

Intervention: Patients were randomly assigned to receive this compound (60, 120, 180, or 240 mg) or a matching placebo, administered orally twice daily for 12 weeks.

-

Primary Outcome: The change from baseline to week 12 in the hours per day spent in the "OFF" state, as assessed by patient-completed diaries.

-

Randomization and Blinding: A computer-generated schedule was used for randomization. All study personnel, investigators, and patients were masked to the treatment assignment.

Human ADME Study (NCT02240290)

-

Study Design: A Phase 1, open-label, single-dose study.

-

Participants: Six healthy male subjects.

-

Intervention: A single oral dose of 240 mg this compound containing 81.47 KBq of [¹⁴C]-Tozadenant.

-

Sample Collection: Blood, urine, and feces were collected for up to 14 days post-dose.

-

Analytical Methods:

-

Total radioactivity was measured by liquid scintillation counting or accelerator mass spectrometry (AMS).

-

This compound and its metabolites were characterized and quantified using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) and HPLC-AMS with fraction collection.

-

Bioanalytical Method for this compound in Rat Plasma

-

Method: A liquid chromatography-mass spectrometry (LC-MS) based method was developed for the quantification of this compound in rat plasma.

-

Sample Preparation: Not detailed in the available abstract.

-

Chromatography: Not detailed in the available abstract.

-

Detection: Mass spectrometry.

-

Calibration Range: 1.01 to 2200 ng/mL.

-

Regression: A quadratic regression was used for the calibration curve.

Discontinuation of Clinical Development

In November 2017, Acorda Therapeutics announced the discontinuation of the clinical development program for this compound. This decision was based on the emergence of serious adverse events in the Phase 3 program (Study TOZ-PD, NCT02453386). Several participants experienced agranulocytosis, a severe reduction in white blood cells, which led to cases of sepsis, with five being fatal. The Data Safety Monitoring Board and the company concluded that patient safety could not be sufficiently ensured, even with increased monitoring.

References

- 1. Update on this compound Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]

- 2. scienceofparkinsons.com [scienceofparkinsons.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Tozadenant (SYN115): A Technical Analysis of its Effects on Dopaminergic and Glutamatergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tozadenant (formerly SYN115) is a selective adenosine A₂A receptor antagonist that was in late-stage clinical development as an adjunctive therapy to levodopa for patients with Parkinson's disease (PD) experiencing motor fluctuations. Its mechanism is rooted in the complex interplay between adenosine and dopamine signaling within the basal ganglia, with downstream effects on the glutamate system. This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, representative experimental protocols, and visualizations of the core signaling pathways. While development was terminated in 2017 due to safety concerns related to agranulocytosis, the pharmacology of this compound remains a valuable case study in the development of non-dopaminergic treatments for Parkinson's disease.[1]

The Adenosine-Dopamine Opposition in the Striatum

The therapeutic rationale for this compound is based on the antagonistic relationship between the adenosine A₂A receptor and the dopamine D₂ receptor, which are highly co-localized in the striatopallidal GABAergic medium spiny neurons of the basal ganglia's "indirect pathway".[2][3] These two G protein-coupled receptors (GPCRs) often form heteromeric complexes where their signaling pathways are in direct opposition.[4]

-

Adenosine A₂A Receptor Activation: The A₂A receptor is coupled to the Gs/olf family of G-proteins. Its activation by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately inhibits the function of the associated D₂ receptor.

-

Dopamine D₂ Receptor Activation: The D₂ receptor is coupled to the Gi/o family of G-proteins. Its activation by dopamine inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. This action promotes motor function.

In the dopamine-depleted state of Parkinson's disease, the inhibitory influence of adenosine on D₂ receptors is unchecked, contributing to motor deficits. By blocking the A₂A receptor, this compound disinhibits the D₂ receptor, thereby enhancing dopamine-mediated signaling and improving motor control.

Quantitative Pharmacology of this compound

This compound exhibits high affinity and selectivity for the adenosine A₂A receptor. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro.

| Parameter | Species | Value | Reference(s) |

| Kᵢ (A₂A Receptor) | Human | 11.5 nM | |

| Kᵢ (A₂A Receptor) | Rhesus Monkey | 6 nM | |

| Selectivity | >120-fold vs. A₁ Receptor | Human |

This compound's Effect on the Dopamine System

By blocking A₂A receptors, this compound enhances the efficacy of both endogenous dopamine and exogenous levodopa. Preclinical microdialysis studies have shown that A₂A receptor blockade can increase the release of dopamine derived from L-DOPA administration in both intact and dopamine-denervated striatum. This mechanism directly translated to the clinical setting, where this compound was shown to reduce "OFF" time, the periods when Parkinson's symptoms return between levodopa doses.

| Clinical Endpoint | This compound Dose (vs. Placebo) | Result | Significance (p-value) | Reference(s) |

| Change in Daily "OFF" Time | 120 mg twice daily | -1.1 hours | p=0.0039 | |

| Change in Daily "OFF" Time | 180 mg twice daily | -1.2 hours | p=0.0039 |

Representative Experimental Protocol: In Vivo Microdialysis

This protocol provides a representative methodology for assessing the effect of an A₂A antagonist on striatal dopamine levels in a rodent model of Parkinson's disease, based on common practices in the field.

-

Animal Model: Unilateral 6-hydroxydopamine (6-OHDA) lesions are induced in the medial forebrain bundle of adult male Sprague-Dawley rats to create a model of dopamine depletion.

-

Surgical Implantation: Following a recovery period (2-3 weeks), animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum of the lesioned hemisphere.

-

Microdialysis Procedure:

-

After post-operative recovery, a microdialysis probe (e.g., CMA/20, 20 kDa MWCO) is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Following a stabilization period (90-120 min), baseline dialysate samples are collected every 20 minutes.

-

-

Drug Administration: this compound (or vehicle) is administered systemically (e.g., intraperitoneally). In studies assessing interaction with levodopa, L-DOPA/benserazide is administered subsequently.

-

Sample Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine levels are expressed as a percentage of the mean baseline concentration. Statistical analysis (e.g., ANOVA with repeated measures) is used to compare treatment groups.

This compound's Influence on the Glutamate System

The function of the basal ganglia is dependent on a fine balance between dopamine and glutamate signaling. A₂A receptors are also located on presynaptic glutamatergic terminals that innervate the striatum. Activation of these receptors facilitates glutamate release.

In pathological states such as Parkinson's disease, excessive glutamatergic transmission can contribute to excitotoxicity and further neuronal damage. Studies using animal models have demonstrated that A₂A antagonists can decrease the elevated extracellular glutamate levels seen in dopamine-depleted states. This suggests a second, potentially neuroprotective mechanism of action for this compound by normalizing glutamate homeostasis.

Representative Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity (Kᵢ) of a compound like this compound to the A₂A receptor in vitro.

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected with the human adenosine A₂A receptor gene.

-

Cells are cultured, harvested, and homogenized in a cold buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer to a specific protein concentration.

-

-

Competition Binding Assay:

-

A constant concentration of a radiolabeled A₂A receptor ligand (e.g., [³H]ZM241385) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive, potent A₂A antagonist.

-

-

Incubation and Filtration:

-

The mixture is incubated at room temperature for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Filters are washed with cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of this compound.

-

The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve.

-

The IC₅₀ is converted to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Conclusion and Developmental Status

This compound represented a promising non-dopaminergic therapeutic strategy for Parkinson's disease by targeting the adenosine A₂A receptor. Its mechanism of action involves a dual effect: enhancing dopaminergic neurotransmission by disinhibiting D₂ receptors and modulating glutamatergic hyperactivity. Clinical trials confirmed its efficacy in reducing motor fluctuations in patients on levodopa therapy.

However, the emergence of rare but severe safety issues during Phase 3 trials, specifically cases of agranulocytosis leading to sepsis and fatalities, led to the discontinuation of its clinical development in 2017. The this compound program underscores the critical importance of safety, even for targets with strong biological rationale and demonstrated efficacy. The knowledge gained from its development continues to inform ongoing research into A₂A antagonists and other non-dopaminergic pathways for treating neurodegenerative diseases.

References

- 1. Update on this compound Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]

- 2. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging [mdpi.com]

- 4. pnas.org [pnas.org]

Preclinical Pharmacology of SYN115 (Tozadenant): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tozadenant (SYN115) is a potent and selective adenosine A₂A receptor antagonist that was developed for the treatment of Parkinson's disease (PD). This document provides an in-depth technical overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo receptor binding characteristics, pharmacokinetic profiles across species, and efficacy in established animal models of both motor and non-motor symptoms of Parkinson's disease. All quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. While showing promise in preclinical and early clinical studies, the development of this compound was discontinued due to safety concerns, specifically cases of agranulocytosis observed in Phase 3 trials.[1][2] This guide serves as a comprehensive preclinical reference for researchers in the field.

Mechanism of Action

This compound functions as a selective antagonist of the adenosine A₂A receptor.[3][4] In the basal ganglia, particularly the striatum, A₂A receptors are densely co-localized with dopamine D₂ receptors on medium spiny neurons of the indirect pathway.[4] Activation of A₂A receptors by endogenous adenosine exerts an inhibitory effect on D₂ receptor function. By blocking these A₂A receptors, this compound negates this tonic inhibition, thereby enhancing dopamine D₂ receptor signaling. This mechanism is believed to help rebalance the disrupted motor control circuits in Parkinson's disease, offering a non-dopaminergic approach to symptom management.

In Vitro Pharmacology

This compound demonstrates high affinity for the adenosine A₂A receptor with significant selectivity over the A₁ subtype. Radioligand binding assays are crucial for determining these affinity constants (Ki).

Data Presentation: Receptor Binding Affinity

| Receptor Subtype | Species | Kᵢ (nM) | Selectivity (A₁/A₂A) |

| Adenosine A₂A | Human | 4.9 - 11.5 | >114-fold |

| Adenosine A₁ | Human | 1,320 | - |

Data sourced from references.

Experimental Protocol: Radioligand Binding Assay (General Protocol)

This protocol outlines the general procedure for determining the binding affinity of a test compound like this compound to adenosine receptors.

-

Tissue Preparation: Membranes are prepared from cells expressing the specific human adenosine receptor subtype (A₁ or A₂A).

-

Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]ZM241385 for A₂A) is used.

-

Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Data from rat studies provide a foundational understanding of this compound's behavior in vivo.

Data Presentation: Pharmacokinetic Parameters in Rats

| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | T½ (h) | Bioavailability (F%) |

| Intravenous (IV) | 1 | 487.6 ± 121.7 | 0.08 | 519.2 ± 37.9 | 1.4 ± 0.2 | - |

| Intravenous (IV) | 5 | 2406.7 ± 450.9 | 0.08 | 2697.1 ± 136.6 | 1.4 ± 0.2 | - |

| Oral (PO) | 1 | 148.6 ± 28.1 | 0.5 | 373.1 ± 103.1 | 1.8 ± 0.3 | 71.9% |

| Oral (PO) | 5 | 868.9 ± 242.4 | 1.0 | 1856.3 ± 373.9 | 1.9 ± 0.3 | 68.8% |

Data presented as mean ± SD. Sourced from a 2019 study on this compound pharmacokinetics in rats.

Experimental Protocol: Rat Pharmacokinetic Study

-

Animals: Male Sprague-Dawley rats are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Drug Administration:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle and administered as a bolus injection into the tail vein at doses of 1 and 5 mg/kg.

-

Oral (PO): this compound is administered by oral gavage at doses of 1 and 5 mg/kg.

-

-

Blood Sampling: Blood samples are collected from the jugular vein cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

-

Plasma Analysis: Plasma is separated by centrifugation. The concentration of this compound in the plasma samples is quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life (T½). Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

Preclinical Efficacy

This compound has been evaluated in various animal models to assess its potential therapeutic utility for both motor and non-motor symptoms associated with Parkinson's disease.

Efficacy in Motor Symptom Models

The efficacy of this compound on motor deficits is typically assessed in neurotoxin-induced models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate.

-

Rationale: Unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rats causes a loss of dopamine neurons, mimicking the pathology of PD. This leads to motor asymmetry, which can be quantified by observing rotational behavior induced by dopamine agonists like apomorphine or L-DOPA.

-

Experimental Protocol:

-

Lesioning: Male rats receive a unilateral injection of 6-OHDA into the medial forebrain bundle or substantia nigra.

-

Confirmation: After a recovery period, the lesion is confirmed by observing robust contralateral (away from the lesion) rotations following an apomorphine challenge.

-

Treatment: Animals are treated with this compound, often as an adjunct to a sub-threshold dose of L-DOPA.

-

Assessment: The number of full contralateral rotations over a set period (e.g., 90-120 minutes) is recorded and compared between treatment groups. An effective compound will potentiate the L-DOPA response, leading to more rotations.

-

-

Rationale: Systemic administration of MPTP to non-human primates (e.g., macaques or marmosets) causes bilateral parkinsonism that closely resembles human PD, including symptoms like bradykinesia, rigidity, and tremor. This is considered a gold-standard model for preclinical PD research.

-

Experimental Protocol:

-

Induction: Parkinsonism is induced by repeated intramuscular or intravenous injections of MPTP.

-

Stabilization: Animals are allowed to stabilize for several weeks to months until they exhibit a stable parkinsonian phenotype.

-

Baseline Assessment: Motor disability is scored using a validated clinical rating scale (CRS) that assesses posture, gait, bradykinesia, and tremor. Spontaneous locomotor activity may also be measured.

-

Treatment: Animals are treated with this compound, either as a monotherapy or in combination with L-DOPA.

-

Assessment: Clinical rating scores and locomotor activity are measured post-treatment and compared to baseline and vehicle-treated controls. A reduction in the CRS score indicates improved motor function.

-

Note: While a 2017 abstract by Kostrub et al. references a 2015 study by Michel et al. demonstrating this compound's efficacy in improving motor function in animal models, specific quantitative data from that primary source could not be retrieved in the current search. Published clinical trial data confirms that this compound improves motor function in animal models of Parkinson's disease.

Efficacy in Non-Motor Symptom Models

This compound has also been investigated for its potential to alleviate non-motor symptoms of PD, such as depression and anxiety.

| Model | Species | Dose (mg/kg, oral) | Key Endpoint | Result vs. Vehicle | p-value |

| Forced Swim Test | Rat | 3 | % Reduction in Immobility | 10.6% | 0.13 |

| Forced Swim Test | Rat | 10 | % Reduction in Immobility | 27.3% | 0.02 |

| Forced Swim Test | Rat | 30 | % Reduction in Immobility | 31.5% | 0.003 |

| Elevated Plus-Maze | Rat | 30 | % Increase in Time in Open Arms | 152% | 0.02 |

Data sourced from Kostrub et al., Movement Disorders, 2017.

-

Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) is filled with water (e.g., 25°C) to a depth where the rat cannot touch the bottom or escape.

-

Procedure: Rats are administered a single oral dose of this compound or vehicle. After a set pre-treatment time (e.g., 60 minutes), they are placed in the water-filled cylinder for a test session (e.g., 5-6 minutes).

-

Scoring: The session is video-recorded. An observer, blind to the treatment, scores the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

-

Analysis: The total time spent immobile is calculated and compared between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Apparatus: The maze consists of four arms (e.g., 50 cm long, 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).

-

Procedure: Rats receive a single oral dose of this compound or vehicle. Following a pre-treatment period, each rat is placed in the center of the maze, facing an open arm.

-

Scoring: The animal's behavior is recorded for a set duration (e.g., 5 minutes). The time spent in the open arms and the number of entries into the open arms are measured, typically using an automated video-tracking system.

-

Analysis: The time spent in the open arms (often expressed as a percentage of the total time) is compared between drug-treated and vehicle groups. An increase in the time spent in the open arms suggests an anxiolytic-like effect.

Conclusion

The preclinical data for this compound (SYN115) robustly demonstrate its intended mechanism as a potent and selective adenosine A₂A receptor antagonist. Pharmacokinetic studies in rats show good oral bioavailability and a dose-dependent exposure profile. Efficacy studies in established rodent models provide evidence for its potential to alleviate both motor and non-motor (anxiolytic and antidepressant-like) symptoms relevant to Parkinson's disease. While this preclinical profile was promising and supported its advancement into later-stage clinical trials, the program was ultimately halted due to severe adverse events, highlighting the critical importance of toxicology and safety pharmacology in drug development. The data and protocols summarized in this guide remain a valuable technical resource for the ongoing development of A₂A antagonists and other non-dopaminergic therapies for neurodegenerative diseases.

References

- 1. Sub-second analysis of locomotor activity in Parkinsonian mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-treatment with dopamine agonists influence L-dopa mediated rotations without affecting abnormal involuntary movements in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unpredictable rotational responses to L-dopa in the rat model of Parkinson's disease: the role of L-dopa pharmacokinetics and striatal dopamine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

Tozadenant and its Potential in Treating Non-Motor Symptoms of Parkinson's Disease: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tozadenant (SYN115), a selective adenosine A2A receptor antagonist, was a promising therapeutic candidate for Parkinson's disease (PD), investigated for its potential to alleviate both motor and non-motor symptoms. This technical guide provides a comprehensive overview of the core research surrounding this compound, with a specific focus on its application for non-motor symptoms. The document summarizes key preclinical and clinical findings, details experimental methodologies, and outlines the underlying signaling pathways. Despite initial promising results, the clinical development of this compound was terminated due to significant safety concerns, a critical aspect detailed herein. This guide serves as a valuable resource for researchers and professionals in the field of neurodegenerative disease drug development, offering insights into the therapeutic potential and challenges of targeting the adenosine A2A receptor in Parkinson's disease.

Introduction: The Challenge of Non-Motor Symptoms in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by motor symptoms such as bradykinesia, resting tremor, and rigidity.[1][2] However, non-motor symptoms, including cognitive impairment, depression, anxiety, sleep disturbances, and olfactory deficits, are also highly prevalent and significantly impact the quality of life for patients.[[“]][4][5] These non-motor symptoms are often poorly managed by conventional dopaminergic therapies. This has spurred research into non-dopaminergic targets, such as the adenosine A2A receptor, to address this unmet clinical need.

Mechanism of Action: Targeting the Adenosine A2A Receptor

This compound is a selective antagonist of the adenosine A2A receptor. These receptors are highly concentrated in the basal ganglia, a brain region critical for motor control, where they are co-localized with dopamine D2 receptors. By blocking the A2A receptor, this compound was hypothesized to modulate dopaminergic signaling, offering a potential therapeutic benefit for the motor symptoms of PD. Furthermore, A2A receptors are also present in brain regions associated with mood, cognition, and sleep, suggesting a plausible mechanism for their role in non-motor symptoms. Preclinical evidence suggests that A2A antagonists may also possess neuroprotective and anti-inflammatory properties.

Signaling Pathway of Adenosine A2A Receptor Antagonism

Caption: Adenosine A2A Receptor Signaling Pathway and the Action of this compound.

Preclinical Evidence: Investigating Non-Motor Symptoms in Animal Models

Preclinical studies utilizing animal models provided the initial evidence for this compound's potential in treating non-motor symptoms of Parkinson's disease.

Experimental Protocols

Rat Forced Swim Test (Model for Depression):

-

Objective: To assess the antidepressant-like effects of this compound.

-

Methodology: Rats were administered single oral doses of this compound (3, 10, and 30 mg/kg) or a vehicle control. Subsequently, the animals were placed in a cylinder of water, and the duration of immobility was recorded. A reduction in immobility time is indicative of an antidepressant effect.

Rat Chronic Mild Stress-Induced Anhedonia Test (Model for Depression):

-

Objective: To evaluate the effect of this compound on anhedonia, a core symptom of depression.

-

Methodology: Rats were subjected to a chronic mild stress paradigm to induce an anhedonic state. This compound (1 or 3 mg/kg) or a vehicle was administered intraperitoneally once daily. The anhedonia index was measured to assess the reversal of the stress-induced depression-like state.

Rat Elevated Plus-Maze Test (Model for Anxiety):

-

Objective: To determine the anxiolytic-like effects of this compound.

-

Methodology: Rats received single oral doses of this compound (up to 30 mg/kg). The animals were then placed in an elevated plus-maze, and the time spent in the open arms of the maze was measured. An increase in the time spent in the open arms is considered an indicator of anxiolytic activity.

Summary of Preclinical Findings

The preclinical studies demonstrated that this compound exhibited antidepressant and anxiolytic-like effects in rat models.

| Experiment | Model | Dose | Key Finding | Significance (p-value) |

| Forced Swim Test | Depression | 10 mg/kg | 27.3% reduction in immobility time | p=0.02 |

| 30 mg/kg | 31.5% reduction in immobility time | p=0.003 | ||

| Chronic Mild Stress | Depression | 1 or 3 mg/kg (IP, daily) | Significant reduction in anhedonia index | Not specified |

| Elevated Plus-Maze | Anxiety | 30 mg/kg | 152% increase in time in open arms | p=0.02 |

Clinical Development and Efficacy in Humans

This compound progressed to clinical trials to evaluate its safety and efficacy in Parkinson's disease patients, primarily as an adjunct to levodopa therapy.

Phase 2b Clinical Trial (SYN115-IIb)

-

Objective: To assess the safety and efficacy of this compound in reducing "off" time in Parkinson's disease patients with motor fluctuations on levodopa.

-

Methodology: A double-blind, randomized, placebo-controlled trial involving 420 patients. Participants received this compound (60, 120, 180, or 240 mg twice daily) or a placebo for 12 weeks. The primary endpoint was the change in daily "off" time.

Phase 3 Clinical Program

-

Objective: To confirm the efficacy and further evaluate the safety of this compound in a larger patient population.

-

Methodology: The program included two Phase 3 trials. One trial involved self-administration of this compound (60 mg and 120 mg) or placebo for 24 weeks, assessing improvements in motor function and daily living.

Summary of Clinical Efficacy Data (Phase 2b)

The Phase 2b trial showed that this compound, at specific doses, was effective in reducing "off" time.

| Treatment Group | Mean Change in Daily "Off" Time (vs. Placebo) | 95% Confidence Interval | p-value |

| This compound 120 mg twice daily | -1.1 hours | -1.8 to -0.4 | 0.0039 |

| This compound 180 mg twice daily | -1.2 hours | -1.9 to -0.4 | 0.0039 |

| Combined 120 mg & 180 mg | -1.1 hours | -1.8 to -0.5 | 0.0006 |

Data from Hauser et al., The Lancet Neurology, 2014.

Discontinuation of Clinical Development: Safety Concerns

In November 2017, Acorda Therapeutics announced the discontinuation of the this compound clinical development program. This decision was based on the emergence of serious adverse events, including cases of agranulocytosis (a severe reduction in white blood cells) and sepsis, which resulted in five fatalities. The company concluded that it could not be confident that weekly white blood cell count screening would be sufficient to ensure patient safety.

Experimental Workflow Leading to Discontinuation

Caption: Workflow of Events Leading to the Discontinuation of this compound.

Discussion and Future Perspectives

The development of this compound underscores both the potential and the pitfalls of targeting the adenosine A2A receptor for Parkinson's disease. While preclinical data and Phase 2b results for motor symptoms were encouraging, the severe hematological toxicity observed in Phase 3 trials led to its discontinuation. This outcome highlights the critical importance of thorough safety evaluations in long-term clinical studies.

Despite the setback with this compound, the adenosine A2A receptor remains a viable and interesting target for the treatment of both motor and non-motor symptoms of Parkinson's disease. Istradefylline, another A2A receptor antagonist, has received approval in the US and Japan for the treatment of "off" episodes in PD, demonstrating that this class of drugs can have a favorable risk-benefit profile.

Future research in this area should focus on:

-

Understanding the mechanisms of toxicity: Investigating the specific reasons for the adverse events associated with this compound could inform the development of safer A2A antagonists.

-

Developing more selective compounds: Designing molecules with higher selectivity for the A2A receptor and minimal off-target effects may improve safety.

-

Exploring non-motor symptom endpoints: Future clinical trials of A2A antagonists should include comprehensive assessments of non-motor symptoms as primary or key secondary endpoints to fully elucidate their therapeutic potential in this domain.

Conclusion

This compound represented a significant effort to develop a novel, non-dopaminergic therapy for Parkinson's disease with the potential to address non-motor symptoms. While its clinical development was ultimately halted due to safety concerns, the research conducted has provided valuable insights into the role of the adenosine A2A receptor in PD pathophysiology. The lessons learned from the this compound program will be instrumental in guiding the future development of safer and more effective treatments for the multifaceted symptoms of Parkinson's disease.

References

- 1. An Update on Nondopaminergic Treatments for Motor and Non-motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting Adenosine Signaling in Parkinson's Disease: From Pharmacological to Non-pharmacological Approaches [frontiersin.org]

- 3. consensus.app [consensus.app]

- 4. Adenosine A2A Receptor-Mediated Control of Non-Motor Functions in Parkinson’s Disease | Semantic Scholar [semanticscholar.org]

- 5. Update on this compound Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]

Tozadenant in Animal Models of Neurodegenerative Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tozadenant (SYN115) is a selective antagonist of the adenosine A2A receptor that has been investigated for its therapeutic potential in neurodegenerative diseases, most notably Parkinson's disease (PD). A2A receptors are highly expressed in the basal ganglia, a brain region critically involved in motor control, where they modulate dopaminergic signaling. In neurodegenerative conditions such as Parkinson's disease, the loss of dopaminergic neurons leads to an imbalance in neurotransmitter systems, resulting in motor and non-motor symptoms. By blocking A2A receptors, this compound is hypothesized to restore this balance and alleviate symptoms. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in animal models of neurodegenerative disease, with a primary focus on Parkinson's disease, for which the most substantial data exists. The guide details experimental methodologies, summarizes quantitative outcomes, and visualizes key pathways and workflows. While the development of this compound for clinical use in Parkinson's disease was halted due to safety concerns in Phase 3 trials, the preclinical data remains a valuable resource for understanding the role of A2A receptor antagonism in neurodegenerative disorders.[1][2][3]

Data Presentation: this compound in Parkinson's Disease Animal Models

The following tables summarize the quantitative data from key preclinical studies of this compound in rodent models of Parkinson's disease, focusing on both motor and non-motor symptoms.

Table 1: Effect of this compound on Non-Motor Symptoms in Rat Models

| Behavioral Test | Animal Model | Treatment Protocol | Key Findings | Reference |

| Forced Swim Test | Rat | Single oral doses of 3, 10, and 30 mg/kg | Dose-dependent reduction in immobility time. Significant reductions of 27.3% (p=0.02) and 31.5% (p=0.003) at 10 and 30 mg/kg, respectively.[4] | [4] |

| Chronic Mild Stress-Induced Anhedonia Test | Rat | Once-daily IP doses of 1 or 3 mg/kg | Significant reduction in the anhedonia index, returning it to pre-stress baseline levels. | |

| Elevated Plus-Maze | Rat | Single oral doses, up to 30 mg/kg | Dose-dependent anxiolytic effects, with the 30 mg/kg dose showing a significant 152% increase in time spent in the open arms (p=0.02). |

Table 2: Effect of this compound on Motor Symptoms in the 6-OHDA Rat Model of Parkinson's Disease

| Behavioral Test | Treatment Protocol (Monotherapy) | Key Findings | Reference |

| Open Field Test (Distance Traveled) | This compound (30 mg/kg) | Significant increase in distance traveled compared to vehicle-treated animals. | |

| Open Field Test (Rearing Frequency) | This compound (30 mg/kg) | Significant increase in rearing frequency compared to vehicle-treated animals. | |

| Drug-Induced Rotations (in combination with L-Dopa) | This compound + Radiprodil + L-Dopa | The combination resulted in higher levels of contralateral rotation in comparison to single drugs with L-Dopa. |

Note: The study by Michel et al. (2014) primarily focused on the combination of this compound and radiprodil. The data for this compound as a monotherapy in motor tests was presented in comparison to the combination therapy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model induces a unilateral lesion of the nigrostriatal dopamine system, mimicking the dopamine depletion seen in Parkinson's disease.

-

Animals: Male Sprague-Dawley or Wistar rats (200-250g).

-

Reagents:

-

6-hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

-

Procedure:

-

Prepare the 6-OHDA solution (e.g., 4 mg/ml in 0.02% ascorbic acid in sterile saline) fresh and protect it from light.

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole at the desired coordinates for injection into the medial forebrain bundle (MFB).

-

Slowly infuse the 6-OHDA solution (e.g., a total of 10 µg in 2.5 µl) into the MFB using a microsyringe.

-

Leave the needle in place for several minutes post-injection to allow for diffusion and prevent backflow.

-

Suture the incision and allow the animal to recover.

-

Behavioral testing is typically performed 2-3 weeks post-lesion to allow for the stabilization of the lesion.

-

Behavioral Tests

This test assesses spontaneous locomotor activity and exploratory behavior.

-

Apparatus: A square or circular arena with walls to prevent escape. The arena is often divided into a central and a peripheral zone.

-

Procedure:

-

Place the rat in the center of the open field.

-

Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).

-

Record the animal's movements using an automated tracking system or by manual observation.

-

Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

This test quantifies motor asymmetry in unilaterally lesioned animals.

-

Apparatus: A circular arena equipped with an automated rotation sensor.

-

Procedure:

-

Administer a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).

-

Place the rat in the circular arena.

-

Record the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions for a specified duration (e.g., 60-90 minutes).

-

The net rotational asymmetry is calculated as the difference between contralateral and ipsilateral turns.

-

This test is used to assess depressive-like behavior.

-

Apparatus: A transparent cylinder filled with water (24-25°C) to a depth where the rat cannot touch the bottom.

-

Procedure:

-

Place the rat in the water-filled cylinder for a predetermined period (e.g., 6 minutes).

-

Record the duration of immobility, defined as the time the rat spends floating with only minimal movements to keep its head above water.

-

A longer duration of immobility is interpreted as a sign of behavioral despair.

-

This test is used to assess anxiety-like behavior.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set time (e.g., 5 minutes).

-

Record the time spent in the open arms versus the closed arms and the number of entries into each arm type.

-

An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

This paradigm is used to induce a state of anhedonia, a core symptom of depression.

-

Procedure:

-

Expose rats to a series of unpredictable, mild stressors over several weeks.

-

Stressors may include periods of food or water deprivation, tilted cages, soiled bedding, changes in light/dark cycle, and social isolation.

-

Anhedonia is assessed by measuring the consumption of a palatable sucrose solution. A decrease in sucrose preference is indicative of an anhedonic state.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound blocks the adenosine A2A receptor, preventing Gs-protein activation and subsequent cAMP production, thereby disinhibiting dopamine D2 receptor signaling.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A typical preclinical workflow for evaluating this compound in a Parkinson's disease model, from lesioning to behavioral and histological analysis.

Logical Relationships in this compound's Mechanism of Action

Caption: The logical cascade from Parkinson's pathophysiology to the therapeutic effect of this compound through A2A receptor blockade.

This compound in Other Neurodegenerative Diseases

While the primary focus of preclinical research on this compound has been Parkinson's disease, the role of adenosine A2A receptor antagonists has been explored in other neurodegenerative conditions, suggesting a broader therapeutic potential for this class of compounds.

-

Alzheimer's Disease (AD): Studies have shown that A2A receptor antagonists can counteract synaptic damage and cognitive deficits in animal models of AD. The mechanism is thought to involve the reduction of neuroinflammation and glutamate excitotoxicity.

-

Huntington's Disease (HD): The role of A2A receptors in HD is more complex, with some studies suggesting beneficial effects of antagonists, while others indicate a potential for agonists. Changes in A2A receptor expression have been observed in animal models of HD.

-

Amyotrophic Lateral Sclerosis (ALS): There is emerging evidence for the involvement of the adenosinergic system in ALS. Some studies in animal models suggest that A2A receptor antagonism could be beneficial.

It is important to note that these are general findings for the A2A antagonist class, and specific preclinical studies with this compound in these diseases are limited.

Conclusion

The preclinical data for this compound in animal models, particularly for Parkinson's disease, demonstrates its efficacy in ameliorating both motor and non-motor symptoms. The compound's mechanism of action, centered on the antagonism of the adenosine A2A receptor, provides a sound rationale for its therapeutic potential in modulating the imbalanced neurotransmitter systems characteristic of neurodegenerative disorders. Although the clinical development of this compound was halted, the extensive preclinical research detailed in this guide offers valuable insights for the continued exploration of A2A receptor antagonists as a therapeutic strategy for Parkinson's disease and potentially other neurodegenerative conditions. The provided experimental protocols and data summaries serve as a foundational resource for researchers in the field.

References

- 1. Use of the Open Field Maze to measure locomotor and anxiety-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Unprecedented therapeutic potential with a combination of A2A/NR2B receptor antagonists as observed in the 6-OHDA lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Tozadenant: An In-Depth Examination of Cellular Interactions Beyond the Adenosine A2A Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tozadenant (SYN115) is a potent and selective antagonist of the adenosine A2A receptor (A2AR) that was in late-stage clinical development for Parkinson's disease. Its development was ultimately halted due to severe, idiosyncratic agranulocytosis, a drastic reduction in neutrophils, which led to fatal cases of sepsis in trial participants.[1][2][3][4][5] While developed to be highly specific for the A2AR, any comprehensive investigation into its cellular effects must consider both its on-target pharmacology and the potential off-target interactions that may have contributed to its safety profile. This technical guide synthesizes the publicly available preclinical and clinical data to provide a detailed overview of the known and hypothesized cellular targets of this compound beyond its primary therapeutic target. A significant finding of this review is the lack of comprehensive, publicly available off-target screening data, such as broad kinase or receptor panels. Therefore, the discussion of off-target effects is centered on the most critical clinical finding: its hematological toxicity.

On-Target Pharmacology and Selectivity

This compound was designed as a selective antagonist of the adenosine A2A receptor. The primary mechanism of action for its therapeutic effect in Parkinson's disease is the modulation of the indirect basal ganglia pathway.

Adenosine A2A Receptor Binding Affinity

Preclinical studies have demonstrated this compound's high affinity for the adenosine A2A receptor. A study on this compound analogues reported potent binding to the human A2A receptor.

| Target | Ligand | Species | Ki (nM) | Selectivity (over A1R) |

| Adenosine A2A Receptor | This compound Analogue 13l | Human | 2.8 | > 120-fold |

| Adenosine A2A Receptor | This compound Analogue 13g | Human | 3.6 | > 120-fold |

| Adenosine A2A Receptor | This compound Analogue 13e | Human | 4.9 | > 120-fold |

| Adenosine A1 Receptor | This compound Analogues | Human | > 361 nM | - |

Data synthesized from a study on this compound analogues, which reported high selectivity for the A2A receptor over the A1 receptor.

Adenosine A2A Receptor Signaling Pathway

The therapeutic rationale for A2A receptor antagonism in Parkinson's disease is based on its role in the basal ganglia. The A2A receptor is highly expressed in the striatum, where it forms heterodimers with the dopamine D2 receptor on medium spiny neurons of the indirect pathway. Activation of the A2A receptor by adenosine is inhibitory to D2 receptor signaling, thus exacerbating the motor symptoms of Parkinson's disease, which are caused by dopamine deficiency. By blocking the A2A receptor, this compound was intended to disinhibit D2 receptor signaling, thereby improving motor function.

Off-Target Profile: The Agranulocytosis Enigma

Despite reports suggesting this compound has "virtually no off-target neurochemical effects," its clinical development was terminated due to a severe and fatal adverse effect: agranulocytosis. This suggests a significant cellular interaction beyond its intended pharmacology, leading to hematopoietic toxicity. The exact molecular off-target remains unidentified from public data.

Clinical Manifestation of Hematological Toxicity

In Phase 3 clinical trials, several patients treated with this compound developed agranulocytosis, a severe reduction in the number of neutrophils (a type of white blood cell). This compromised their immune system, leading to sepsis and, in some cases, death. This adverse event was deemed idiosyncratic, meaning it occurred in a small subset of patients and was not a predictable, dose-related toxicity.

Hypothesized Mechanism of Agranulocytosis

The mechanism of drug-induced agranulocytosis is often immune-mediated. For this compound, it is hypothesized that the drug or one of its metabolites may act as a hapten, leading to an immune response against neutrophil precursors in the bone marrow or mature neutrophils in the periphery.

Potential mechanisms include:

-

Direct Toxicity: The parent compound or a metabolite could be directly toxic to hematopoietic stem cells or neutrophils.

-

Immune-Mediated Destruction: An immune response could be mounted against neutrophils that have been modified by the drug or its metabolites.

The following diagram illustrates a hypothetical workflow for investigating the mechanism of this compound-induced agranulocytosis.

Experimental Protocols

While specific, detailed protocols for off-target screening of this compound are not publicly available, a standard methodology for assessing receptor binding affinity, as was likely used to determine its A2A/A1 selectivity, is the radioligand binding assay.

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A1 and A2A receptors.

Materials:

-

Cell membranes from a stable cell line expressing the recombinant human adenosine A1 or A2A receptor.

-

Radioligand specific for the receptor of interest (e.g., [3H]ZM241385 for A2A, [3H]DPCPX for A1).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known ligand like theophylline).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Plate Preparation: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For the determination of non-specific binding, add the non-specific binding control instead of this compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination of Reaction: Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The available evidence indicates that this compound is a highly selective adenosine A2A receptor antagonist with significantly lower affinity for the A1 receptor. However, the severe idiosyncratic agranulocytosis observed in clinical trials strongly suggests a clinically relevant cellular interaction beyond its primary pharmacology. The lack of publicly available comprehensive off-target screening data makes it difficult to pinpoint a specific molecular off-target responsible for this toxicity. The mechanism is likely immune-mediated, and further investigation would be required to elucidate the precise molecular initiating events. For drug development professionals, the case of this compound serves as a critical reminder that even highly selective compounds can have unforeseen and severe off-target effects, emphasizing the importance of thorough preclinical safety and immunotoxicity profiling.

References

- 1. cellagentech.com [cellagentech.com]

- 2. Pharmacokinetics and metabolism of [14C]-tozadenant (SYN-115), a novel A2a receptor antagonist ligand, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Parkinson's this compound Trial Discontinued | Parkinson's Disease [michaeljfox.org]

- 5. Update on this compound Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]

The Clinical Development of Tozadenant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tozadenant (SYN115) was an investigational oral, selective adenosine A2A receptor antagonist developed as an adjunctive therapy to levodopa for the treatment of Parkinson's disease. The rationale for its development was based on the understanding that antagonism of the adenosine A2A receptor could potentiate dopaminergic neurotransmission in the basal ganglia, thereby improving motor symptoms in patients with Parkinson's disease. This technical guide provides an in-depth history of the clinical development program of this compound, detailing its progression through clinical trials, its mechanism of action, and the ultimate reasons for the cessation of its development.

Mechanism of Action: Adenosine A2A Receptor Antagonism

This compound's therapeutic potential resided in its ability to selectively block adenosine A2A receptors, which are highly expressed in the striatum, a key component of the basal ganglia motor circuit. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect pathway of the basal ganglia, contributing to motor deficits. Adenosine A2A receptors are co-localized with dopamine D2 receptors on the striatopallidal neurons of this indirect pathway. Activation of A2A receptors by adenosine has an inhibitory effect on D2 receptor function. By blocking these A2A receptors, this compound was designed to disinhibit D2 receptor signaling, thereby normalizing the activity of the indirect pathway and improving motor control.

Clinical Development Program

The clinical development of this compound progressed to Phase 3 before its termination. The program primarily focused on evaluating the efficacy and safety of this compound in reducing "off" time in Parkinson's disease patients experiencing motor fluctuations with levodopa therapy.

Phase 2b Clinical Trial (NCT01283594)

A key study in the development of this compound was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.[1]

-

Objective: To assess the safety and efficacy of four different doses of this compound as an adjunct to levodopa in patients with Parkinson's disease and motor fluctuations.[1]

-

Patient Population: 420 patients with Parkinson's disease treated with levodopa who experienced at least 2.5 hours of "off" time per day.[1]

-

Study Design: Participants were randomly assigned to receive one of four doses of this compound (60 mg, 120 mg, 180 mg, or 240 mg) or a matching placebo, administered twice daily for 12 weeks.[1]

-

Primary Outcome Measure: The primary endpoint was the change from baseline in the hours per day spent in the "off" state at week 12. This was assessed using patient-completed diaries, known as Hauser diaries.[1]

-

Hauser Diary Methodology: Patients were instructed to record their motor state ("asleep," "off," "on without dyskinesia," "on with non-troublesome dyskinesia," or "on with troublesome dyskinesia") every 30 minutes during their waking hours for three consecutive days at specified time points during the study. Training was provided to ensure accurate and consistent reporting.

The Phase 2b study demonstrated that this compound at doses of 120 mg and 180 mg twice daily was effective in reducing "off" time.

| Treatment Group | Mean Change from Baseline in "Off" Time (hours/day) | 95% Confidence Interval | p-value vs. Placebo |

| Placebo | -0.6 | - | - |